molecular formula C26H18BrNO3 B2527221 N-(2-benzoyl-4-bromophenyl)-2-phenoxybenzamide CAS No. 307326-26-7

N-(2-benzoyl-4-bromophenyl)-2-phenoxybenzamide

Cat. No. B2527221
CAS RN: 307326-26-7
M. Wt: 472.338
InChI Key: XCDSNAUCBZJMMS-UHFFFAOYSA-N
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Description

The compound N-(2-benzoyl-4-bromophenyl)-2-phenoxybenzamide is a benzamide derivative, which is a class of compounds known for their biological relevance. Benzamides are typically characterized by the presence of a benzoyl group attached to an amine. Although the provided papers do not directly discuss N-(2-benzoyl-4-bromophenyl)-2-phenoxybenzamide, they offer insights into the synthesis, structure, and properties of related benzamide compounds, which can be extrapolated to understand the subject compound.

Synthesis Analysis

The synthesis of benzamide derivatives can be achieved through various methods. For instance, the N-benzoylation of aminophenols has been performed using benzoylisothiocyanates, which involves the formation of a thiourea intermediate that undergoes intramolecular nucleophilic attack to form the benzamide product . This method demonstrates chemoselectivity and can be potentially applied to synthesize N-(2-benzoyl-4-bromophenyl)-2-phenoxybenzamide by choosing appropriate starting materials.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of benzamide derivatives. For example, the crystal structure of N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide has been analyzed, revealing two polymorphs with monoclinic systems and different molecular packings influenced by hydrogen bonding . Similarly, the structure of N-(2-benzoyl-4-bromophenyl)-2-phenoxybenzamide could be elucidated using X-ray diffraction to understand its polymorphism and molecular interactions.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including thermolysis, which can lead to the formation of products like benzimidazoles . The reactivity of such compounds is often influenced by the substituents on the benzamide moiety, which can dictate the course of the reaction and the nature of the products formed.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are closely related to their molecular structure. For instance, the presence of strong and weak hydrogen bonds, as well as pi-pi conjugation, can affect the compound's stability and solubility . The spectroscopic properties, such as NMR and IR spectra, provide valuable information about the functional groups and the electronic environment within the molecule . Density functional theory (DFT) calculations can be used to predict the electronic properties and reactivity of the compound, which can be compared with experimental data for validation .

Relevant Case Studies

The biological activity of benzamide derivatives is a significant area of study. For example, 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide has been investigated for its antitumor activity, showing promising results in various cancer cell lines . These case studies highlight the potential therapeutic applications of benzamide compounds, including N-(2-benzoyl-4-bromophenyl)-2-phenoxybenzamide, which could be explored in future research.

Scientific Research Applications

Synthesis and Biological Activity

  • N-(2-benzoyl-4-bromophenyl)-2-phenoxybenzamide is part of a group of compounds synthesized and evaluated for their biological activity. These compounds demonstrated antiplatelet, antioxidant properties, and inhibited the activity of dipeptidyl peptidase-4 and nonenzymatic glycosylation of proteins (Spasov et al., 2017).

Chemoselective Reactions

  • The chemoselective N-benzoylation of aminophenols, employing benzoylisothiocyanates, produces compounds like N-(2-hydroxyphenyl)benzamides, which are of significant biological interest (Singh et al., 2017).

Role in Protein and Enzyme Interaction

  • N-(2-benzoyl-4-bromophenyl)-2-phenoxybenzamide, among other related compounds, has been studied for their ability to inhibit the proliferation of cancer cells, particularly human liver cancer cells. These compounds show potential in the field of cancer research and treatment (Yan et al., 2015).

Applications in Medical Imaging

  • Certain derivatives of N-(2-benzoyl-4-bromophenyl)-2-phenoxybenzamide are being explored in medical imaging, specifically in PET imaging for assessing heart conditions (Higuchi et al., 2013).

properties

IUPAC Name

N-(2-benzoyl-4-bromophenyl)-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18BrNO3/c27-19-15-16-23(22(17-19)25(29)18-9-3-1-4-10-18)28-26(30)21-13-7-8-14-24(21)31-20-11-5-2-6-12-20/h1-17H,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDSNAUCBZJMMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-benzoyl-4-bromophenyl)-2-phenoxybenzamide

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